

An In-depth Technical Guide to the Properties of High-Nitrogen Energetic Azides

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of high-nitrogen energetic azides, a class of compounds of significant interest in the field of energetic materials. This document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and visualizes the complex decomposition pathways of these materials. The information presented is intended to serve as a valuable resource for researchers and professionals working with these specialized chemical entities.

Introduction to High-Nitrogen Energetic Azides

High-nitrogen energetic materials are characterized by a high percentage of nitrogen in their molecular structure. The energetic nature of these compounds stems from the large positive enthalpy of formation and the generation of a large volume of nitrogen gas (N₂) upon decomposition, which is a thermodynamically highly stable molecule. The azide functional group (-N₃) is a key component in many of these materials, contributing significantly to their high nitrogen content and energetic properties. Research in this area is driven by the demand for explosives and propellants with improved performance, enhanced stability, and reduced environmental impact.[1][2]

Physicochemical and Energetic Properties

The performance of a high-nitrogen energetic azide is determined by a combination of its physical and chemical properties. Key parameters include density, heat of formation,



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detonation velocity, and sensitivity to external stimuli such as impact and friction. The following tables summarize these properties for a selection of notable high-nitrogen energetic azides.

Table 1: Physicochemical and Detonation Properties of Selected High-Nitrogen Energetic Azides



Compoun d Name	Chemical Formula	Density (g/cm³)	Heat of Formatio n (kJ/mol)	Detonatio n Velocity (m/s)	Detonatio n Pressure (GPa)	Referenc e
3,3',5,5'- tetraazido- 4,4'- bis(1,2,4- triazole) (TABT)	C4H2N20	-	-	8649 (predicted)	-	[1]
5-Azido- 4,4',5'- trinitro- 1H,1'H- 2,2'- biimidazole	C6HN11O6	-	-	8093	-	[3]
Dihydroxyl ammonium -5-azido- 4,4',5'- trinitro- [2,2'- biimidazole]-1,1'-diide	C6H6N12O8	-	-	8494	-	[3]
4-Azido- 3,5- dinitropyra zole linked 5- nitramino- 1,2,4- oxadiazole derivative (Cpd 6)	-	1.86	-	8734	33.9	[4]



Ammonium salt of Cpd 6 (Cpd 7)	-	-	-	8591	30.6	[4]
Guanidiniu m salt of Cpd 6 (Cpd 12)	-	-	-	8961	33.0	[4]
Aminoguan idinium salt of Cpd 6 (Cpd 13)	-	-	-	8622	30.8	[4]
Triaminogu anidinium salt of Cpd 6 (Cpd 17)	-	-	-	8370	27.2	[4]
3-azido-5- guanidino- 1,2,4- oxadiazole (AOG)	C3H4N8O	-	-	-	-	[1]
3,6-bis(3'-azido- 1',2',4'-oxadiazole- 5'-guanyl)-1,2,4,5- tetrazine (AOG2Tz)	C8H6N22O2	-	-	-	-	[1]

Table 2: Thermal Stability and Sensitivity of Selected High-Nitrogen Energetic Azides



Compound Name	Decompositio n Temperature (°C)	Impact Sensitivity (J)	Friction Sensitivity (N)	Reference
3,3',5,5'- tetraazido-4,4'- bis(1,2,4-triazole) (TABT)	125.39 (onset)	-	-	[1]
5-Azido-4,4',5'- trinitro-1H,1'H- 2,2'-biimidazole	252	10	>240	[3]
Dihydroxylammo nium-5-azido- 4,4',5'-trinitro- [2,2'- biimidazole]-1,1'- diide	245	5	>240	[3]
4-Azido-3,5- dinitropyrazole (AzDNP) derivatives	< 150	Primary explosives	-	[4]
3-azido-5- guanidino-1,2,4- oxadiazole (AOG)	196	Low	-	[1]
3,6-bis(3'-azido- 1',2',4'- oxadiazole-5'- guanyl)-1,2,4,5- tetrazine (AOG2Tz)	210	Low	-	[1]

Experimental Protocols



The synthesis and characterization of high-nitrogen energetic azides require specialized laboratory procedures and safety precautions due to their potential instability.

General Synthesis of Organic Azides from Primary Amines (Continuous Flow)

This method allows for the in-situ generation and use of potentially hazardous azide compounds, minimizing the need for their isolation.

Materials:

- Primary amine
- Nonaflyl azide (bench-stable diazo transfer reagent)
- Suitable solvent (e.g., acetonitrile)
- Continuous flow reactor system

Procedure:

- Prepare a solution of the primary amine in the chosen solvent.
- Prepare a solution of nonaflyl azide in the same solvent.
- Set up the continuous flow reactor with appropriate pumps and a mixing zone.
- Pump the solutions of the primary amine and nonaflyl azide into the mixing zone at controlled flow rates.
- The reaction mixture flows through a reaction coil of a defined length to ensure complete reaction.
- The output from the reactor, containing the organic azide, can be directly used in a subsequent "click" reaction (e.g., with an alkyne to form a triazole) in a telescoped semibatch or continuous flow setup.[5]

Characterization Methods

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A comprehensive characterization of high-nitrogen energetic azides is crucial to determine their structure, purity, and energetic properties.

- · Spectroscopic Techniques:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): Used to elucidate the molecular structure of the synthesized compounds.[3]
 - Infrared (IR) Spectroscopy: To identify the presence of the characteristic azide (-N₃)
 stretching vibration, typically around 2100-2200 cm⁻¹, and other functional groups.[3]
- Mass Spectrometry:
 - High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition of the compounds.[3]
- Elemental Analysis: To determine the percentage composition of elements (C, H, N) in the molecule, which is critical for confirming the high-nitrogen content.[3]
- Thermal Analysis:
 - Differential Scanning Calorimetry (DSC): To determine the decomposition temperature and measure the heat released during decomposition.[1][3]
 - Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition profile of the material by measuring mass loss as a function of temperature.[1]
- Sensitivity Testing:
 - Impact Sensitivity: A drop-weight test is used to determine the energy required to initiate detonation upon impact.[3]
 - Friction Sensitivity: A friction apparatus is used to assess the sensitivity of the material to initiation by frictional forces.[3]
- X-ray Crystallography: To determine the precise three-dimensional atomic and molecular structure of crystalline materials, providing valuable information on bond lengths, bond angles, and crystal packing.[3]

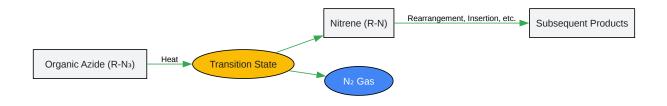


Decomposition Pathways and Mechanisms

The decomposition of high-nitrogen energetic azides is a complex process that leads to the rapid release of energy and the formation of stable nitrogen gas. Understanding these pathways is critical for predicting the performance and stability of these materials.

Thermal Decomposition of Organic Azides

The thermal decomposition of organic azides is a fundamental process in their energetic behavior. A common pathway involves the extrusion of dinitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo various subsequent reactions.



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Caption: Generalized thermal decomposition pathway of an organic azide.

Decomposition of 4-Azido-3,5-dinitropyrazole

The presence of both an azide group and nitro groups on the pyrazole ring leads to a complex decomposition mechanism. The initial step is believed to be the cleavage of the azide group, followed by the decomposition of the nitro groups and the pyrazole ring.



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Caption: Simplified decomposition pathway of 4-azido-3,5-dinitropyrazole.

Synthesis of Organic Azides via Sn2 Reaction

A common laboratory-scale synthesis of organic azides involves the nucleophilic substitution of an alkyl halide with an azide salt, such as sodium azide. This reaction proceeds via an S_n2



mechanism.



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Caption: S_n2 mechanism for the synthesis of alkyl azides.

Conclusion

High-nitrogen energetic azides represent a promising class of energetic materials with the potential for high performance and, in some cases, reduced sensitivity. The continued development of novel synthetic routes, including continuous flow methodologies, is enabling the safer and more efficient production of these compounds. A thorough understanding of their physicochemical properties, decomposition mechanisms, and sensitivity is paramount for their safe handling and application. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the field, facilitating further advancements in the design and application of next-generation energetic materials.

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